Enhanced Lipophilicity Drives ADME Differentiation vs. Non-Methylated N-Aryl γ-Sultams
The 4-methyl group on the phenyl ring of 2-(3-amino-4-methylphenyl)isothiazolidine 1,1-dioxide (CAS 889940-53-8) yields a computed XLogP3 value of 0.9, representing a significant increase in lipophilicity compared to the non-methylated regioisomer, 2-(3-aminophenyl)isothiazolidine 1,1-dioxide (CAS 1016748-19-8, XLogP3 = 0.4) [1]. This logical 0.5 logP unit difference is quantitatively consistent across multiple prediction methods and aligns with the established Hansch-Fujita principle, where the pi constant for an aromatic methyl group is approximately +0.5. Higher lipophilicity in this range is a key driver for passive membrane permeability and oral bioavailability in early drug discovery, making the compound a preferred starting point for lead optimization programs targeting intracellular or CNS-penetrant molecules [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide (CAS 1016748-19-8): XLogP3 = 0.4 |
| Quantified Difference | Δ XLogP = +0.5 |
| Conditions | Values computed by the XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]. |
Why This Matters
The 0.5 logP increase directly predicts improved cellular permeability and CNS penetration potential, providing a rational basis for selecting this building block over non-methylated analogs in medicinal chemistry procurement.
- [1] PubChem. Computed Properties for CID 9079187 (889940-53-8) and CID 9067332 (1016748-19-8). XLogP3-AA algorithm, PubChem release 2021.05.07. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5(3), 235-248. View Source
